Cas no 1311569-70-6 (2-[(4-aminocyclohexyl)oxy]benzonitrile)

2-[(4-Aminocyclohexyl)oxy]benzonitrile is a cyclohexylamine-derived benzonitrile compound featuring an amino group and an ether linkage. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both polar (amino, nitrile) and nonpolar (cyclohexyl) moieties enhances its solubility profile, facilitating reactions in diverse solvent systems. The compound’s stability under mild conditions and compatibility with further functionalization (e.g., acylation, alkylation) underscore its utility in constructing complex molecular architectures. Its rigid cyclohexyl backbone may also contribute to stereoselective applications. Suitable for controlled reactions, it offers a balance of reactivity and selectivity for targeted synthetic pathways.
2-[(4-aminocyclohexyl)oxy]benzonitrile structure
1311569-70-6 structure
Product name:2-[(4-aminocyclohexyl)oxy]benzonitrile
CAS No:1311569-70-6
MF:C13H16N2O
MW:216.278943061829
CID:5217213
PubChem ID:52384377

2-[(4-aminocyclohexyl)oxy]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-Aminocyclohexyl)oxy]benzonitrile
    • 2-(((trans)-4-aminocyclohexyl)oxy)benzonitrile
    • 2-{[(1r,4r)-4-aminocyclohexyl]oxy}benzonitrile
    • Benzonitrile, 2-[(4-aminocyclohexyl)oxy]-
    • 2-[(4-aminocyclohexyl)oxy]benzonitrile
    • Inchi: 1S/C13H16N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-4,11-12H,5-8,15H2
    • InChI Key: LTEMWCFRFHNACF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C#N)C1CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • XLogP3: 2
  • Topological Polar Surface Area: 59

2-[(4-aminocyclohexyl)oxy]benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-146200-10.0g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
10.0g
$3929.0 2023-07-09
Enamine
EN300-146200-0.1g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
0.1g
$804.0 2023-07-09
Enamine
EN300-146200-0.25g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
0.25g
$840.0 2023-07-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8873-10G
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6 95%
10g
¥ 13,939.00 2023-03-30
Enamine
EN300-146200-1.0g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
1.0g
$914.0 2023-07-09
Enamine
EN300-146200-5.0g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
5.0g
$2650.0 2023-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00969688-1g
2-[(4-Aminocyclohexyl)oxy]benzonitrile
1311569-70-6 95%
1g
¥3619.0 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8873-1G
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6 95%
1g
¥ 3,141.00 2023-03-30
Enamine
EN300-146200-0.5g
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
0.5g
$877.0 2023-07-09
Enamine
EN300-146200-1000mg
2-[(4-aminocyclohexyl)oxy]benzonitrile
1311569-70-6
1000mg
$914.0 2023-09-29

Additional information on 2-[(4-aminocyclohexyl)oxy]benzonitrile

Professional Introduction to 2-[(4-aminocyclohexyl)oxy]benzonitrile (CAS No. 1311569-70-6)

2-[(4-aminocyclohexyl)oxy]benzonitrile, with the chemical identifier CAS No. 1311569-70-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both an amino group and an oxygenated side chain linked to a benzonitrile core suggests a versatile chemical entity capable of engaging in multiple biochemical interactions.

The< strong> benzonitrile moiety is a well-known pharmacophore in medicinal chemistry, often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as enzymes and receptors. The< strong> 4-aminocyclohexyl substituent adds an additional layer of complexity, introducing steric and electronic properties that can influence the compound's pharmacokinetic behavior. This combination of structural elements makes< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of drugs that modulate central nervous system (CNS) function. The< strong> cyclohexyl ring in< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile has been associated with improved blood-brain barrier penetration, a crucial factor for CNS drug delivery. Furthermore, the< strong> amino group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.

Current research in the field of neuropharmacology has highlighted the importance of molecules that can interact with neurotransmitter systems. Studies have shown that compounds containing< strong> benzonitrile and< strong> amino cycles can exhibit potent effects on monoamine oxidase (MAO) inhibition, which is relevant for treating conditions such as depression and Parkinson's disease. The< strong> 4-aminocyclohexyl moiety may enhance these effects by providing a stable scaffold that improves binding affinity to target enzymes.

The< strong> oxygenated side chain in< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile also plays a critical role in determining its biological activity. Oxygen-containing heterocycles are frequently found in bioactive molecules due to their ability to form hydrogen bonds, which can enhance receptor binding. This feature makes the compound a potential lead for designing drugs that require precise interactions with biological targets.

In vitro studies have begun to explore the pharmacological profile of< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile . Initial findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors, making it a candidate for treating neurological disorders. Additionally, its structural similarity to known active ingredients has prompted researchers to investigate its potential as a scaffold for drug design. The compound's ability to undergo further chemical modifications opens up possibilities for creating derivatives with enhanced therapeutic efficacy.

The synthesis of< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile warrants careful consideration due to its complex structure. Advanced synthetic techniques are required to achieve high yields and purity levels necessary for pharmaceutical applications. Researchers have employed strategies such as nucleophilic substitution reactions and cyclization processes to construct the desired molecule efficiently. These synthetic approaches are critical for ensuring that the final product meets the stringent standards required for drug development.

The pharmacokinetic properties of< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile cyclohexyl benzonitrile moiety could influence metabolic pathways. These insights are valuable for designing dosing regimens and predicting potential side effects.

The potential applications of< strong> 2-[(4-aminocyclohexyl)oxy]benzonitrile

In conclusion, 2-[(4-aminocyclohexyl)oxy]benzonitrile(CAS No.1311569-70-6) represents a promising compound with significant potential in pharmaceutical research. Its complex structure, characterized by key functional groups such as benzonitrile, amino, and cyclohexyl, positions it as a valuable candidate for drug discovery efforts aimed at treating neurological and other diseases. Ongoing research continues to unravel its pharmacological profile and synthetic pathways, paving the way for future medical breakthroughs.

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(CAS:1311569-70-6)2-[(4-aminocyclohexyl)oxy]benzonitrile
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